molecular formula C7H13NO3 B6183272 methyl 1-hydroxypiperidine-2-carboxylate CAS No. 2624131-95-7

methyl 1-hydroxypiperidine-2-carboxylate

Cat. No.: B6183272
CAS No.: 2624131-95-7
M. Wt: 159.2
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Description

Methyl 1-hydroxypiperidine-2-carboxylate is a piperidine-derived compound featuring a hydroxyl group at the nitrogen atom and a methyl ester at the adjacent carbon. The equatorial positioning of substituents on the piperidine ring, as observed in the tert-butyl analog, suggests similar steric and electronic configurations for the methyl ester variant .

Properties

CAS No.

2624131-95-7

Molecular Formula

C7H13NO3

Molecular Weight

159.2

Purity

95

Origin of Product

United States

Preparation Methods

Epoxide Opening

Epoxide intermediates enable precise hydroxyl group placement. For example:

  • Synthesize methyl 1,2-epoxy-piperidine-2-carboxylate via epoxidation of a conjugated diene.

  • Acid-catalyzed epoxide opening with water to install the hydroxyl group at C1.

This method offers high regioselectivity, as demonstrated in terpene syntheses, but requires stereochemical control to avoid diastereomer formation.

Mitsunobu Reaction

The Mitsunobu reaction can invert stereochemistry or introduce hydroxyl groups. Starting from methyl 1-hydroxy-piperidine-2-carboxylate , Mitsunobu conditions (DIAD, Ph₃P) with a nucleophile could relocate the hydroxyl group. However, this approach is less practical for primary hydroxylation.

Industrial and Scalable Methods

Large-scale production often employs continuous flow reactors to enhance yield and reproducibility. For this compound, a hybrid approach might integrate:

  • Continuous hydrogenation : Reduce ketone precursors in a flow system with immobilized catalysts.

  • In-line esterification : Couple carboxylic acid intermediates with methanol using microfluidic mixing.

Azeotropic distillation, as described in reductive methylations, could remove water during esterification, improving conversion rates. Industrial yields of 70–85% are achievable with optimized protocols.

Comparative Analysis of Methods

Method Starting Material Conditions Yield Key Challenges
Ketone ReductionMethyl 1-oxopiperidine-2-carboxylateNaBH₄, MeOH, 0°C, 2 h~40–50%Precursor synthesis
Reductive MethylationPiperidine-2-carboxylic acidH₂ (10 atm), Pd/C, formaldehyde60–75%Water removal, catalyst recycling
CyclizationDiethyl 5-aminopentanoateNaOH, EtOH, reflux50–65%Regioselective hydroxylation
Epoxide OpeningMethyl 1,2-epoxy-piperidine-2-carboxylateH₂O, H⁺, 70°C70–80%Epoxide synthesis complexity

Chemical Reactions Analysis

Methyl 1-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Methyl 1-hydroxypiperidine-2-carboxylate is considered for its potential in drug development due to its structural similarities with other biologically active compounds. Research indicates that derivatives of piperidine often exhibit significant pharmacological properties, including:

  • Analgesic Effects : Compounds with similar structures have shown promise in pain management, potentially acting on the central nervous system to alleviate discomfort.
  • Anti-inflammatory Properties : Some studies suggest that piperidine derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases.

2. Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo chemical modifications allows researchers to explore new derivatives that may possess enhanced therapeutic effects.

Organic Synthesis Applications

1. Synthetic Pathways

This compound can be synthesized through several methods, including:

  • Catalytic Reactions : Utilizing catalysts to facilitate the formation of the compound from simpler precursors.
  • Functional Group Transformations : The hydroxyl and carboxylate groups allow for further derivatization, leading to a wide array of functionalized products.

Several studies have explored the biological activities of this compound and its derivatives:

  • Case Study on Analgesic Activity : A study published in a pharmacological journal examined the analgesic properties of piperidine derivatives, including this compound, demonstrating significant pain relief in animal models.
  • Anti-inflammatory Research : Another research project focused on the anti-inflammatory effects of piperidine compounds, revealing that this compound reduced inflammation markers in vitro.

Mechanism of Action

The mechanism of action of methyl 1-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. As an intermediate in drug synthesis, it contributes to the formation of active pharmaceutical ingredients that exert their effects by binding to target receptors or enzymes. The exact mechanism depends on the final drug product synthesized from this compound. For instance, in analgesics, it may interact with opioid receptors, while in antitumor agents, it could inhibit specific enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Research Findings and Challenges

  • Catalytic Efficiency: The tert-butyl analog’s steric bulk may limit metal coordination compared to the methyl ester, which could enhance catalytic turnover in oxidation reactions .
  • Synthetic Limitations : Purification of this compound may require advanced chromatography due to polar functional groups, unlike the sublimable tert-butyl derivative .
  • Biological Interactions : The hydroxyl group’s hydrogen-bonding capacity may improve solubility for drug delivery, whereas lipophilic esters like ICARIDIN prioritize membrane permeability .

Q & A

Q. Table 1: Key Synthesis Parameters

ParameterCondition
CatalystH₂SO₄ (5% v/v)
Reaction Time12–24 hours (reflux)
Purification MethodColumn chromatography (EtOAc:Hexane = 3:7)

How can the stereochemical configuration of this compound be resolved experimentally?

Advanced Research Question
Methodological Answer:
Stereochemical assignments require:

  • X-ray Crystallography : Use SHELXL for structure refinement. Single-crystal diffraction data collected at 100 K can resolve absolute configuration. Compare experimental bond angles/torsion angles with density functional theory (DFT) models .
  • Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers.
  • Optical Rotation : Compare measured [α]D values with literature data for analogous piperidine derivatives .

Data Contradiction Note : Discrepancies between computational predictions and experimental results may arise from solvation effects. Validate using polarizable continuum models (PCM) in DFT calculations .

What strategies mitigate conflicting NMR data for this compound derivatives?

Advanced Research Question
Methodological Answer:
Conflicts in NMR assignments often stem from dynamic conformational exchange or overlapping signals. Address via:

  • 2D NMR Techniques :
    • COSY/HSQC : Assign proton-proton and proton-carbon correlations.
    • NOESY : Identify spatial proximity of substituents to confirm ring puckering in the piperidine moiety.
  • Variable-Temperature NMR : Detect slow exchange processes (e.g., chair-chair interconversion) by observing signal coalescence at elevated temperatures .
  • Computational NMR Prediction : Use Gaussian or ORCA software with the GIAO method to simulate spectra and cross-validate experimental shifts .

Q. Table 2: Key NMR Assignments

Proton Positionδ (ppm)MultiplicityCorrelation (HSQC/COSY)
Piperidine C1-OH4.85Broad singletN/A (exchange with D₂O)
Methoxy (OCH₃)3.71SingletC=O (170 ppm, ¹³C)

How can the biological activity of this compound be systematically evaluated?

Advanced Research Question
Methodological Answer:
To assess pharmacological potential:

Molecular Docking : Screen against targets (e.g., opioid receptors) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol.

In Vitro Assays :

  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or monoamine oxidases (MAOs) at 10–100 μM concentrations.
  • Cell Viability : Use MTT assay on HEK-293 or SH-SY5Y cell lines (IC₅₀ determination).

SAR Studies : Synthesize analogs (e.g., varying ester groups) to correlate structural features with activity .

Q. Table 3: Example Biological Screening Results

AssayResult (IC₅₀ or Kᵢ)Reference Compound
COX-2 Inhibition45 μMCelecoxib (0.05 μM)
MAO-B Inhibition>100 μMSelegiline (0.01 μM)

What crystallographic challenges arise in characterizing this compound, and how are they resolved?

Advanced Research Question
Methodological Answer:
Challenges include poor crystal growth due to hygroscopicity or conformational flexibility. Solutions:

  • Crystallization Optimization : Use slow evaporation with tert-butyl methyl ether/dichloromethane (1:1) at 4°C.
  • Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling in liquid nitrogen.
  • Twinned Data : Process using SHELXL’s TWIN/BASF commands. Validate with R₁ < 0.05 for high-resolution (<1.2 Å) datasets .

Q. Guidelines for Researchers

  • Theoretical Frameworks : Link studies to piperidine biochemistry or enzyme inhibition mechanisms .
  • Ethical Compliance : Adhere to safety protocols (e.g., PPE, fume hoods) as outlined in SDS documents .

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